2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
The compound 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a fused pyrano-pyridine core substituted with a carbonitrile group at position 3 and a piperazine ring linked to a 4-methoxypyrimidin-2-yl moiety at position 2.
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-25-16-2-4-20-18(22-16)24-7-5-23(6-8-24)17-13(11-19)10-14-12-26-9-3-15(14)21-17/h2,4,10H,3,5-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCUCXQFCJNVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- SMILES Notation :
COC1=CC2=C(C=C1)C(=NC(=N2)C#N)N(CCN1CCN(CC1)C)C
Antitumor Activity
Research indicates that compounds similar to this pyrano-pyridine derivative exhibit significant antitumor properties. A study demonstrated that derivatives containing pyrimidine moieties showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli, revealing a promising antibacterial profile .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus cereus | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
The biological activities of the compound are primarily attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound is believed to act as a kinase inhibitor, disrupting pathways that lead to cell division and tumor growth.
- DNA Interaction : Its structural features allow it to intercalate with DNA, preventing replication and transcription processes essential for cancer cell survival.
- Cytokine Modulation : The modulation of cytokine levels suggests an immunomodulatory role that may contribute to its anti-inflammatory properties.
Study on Antitumor Efficacy
A recent study published in Acta Pharmaceutica investigated the antitumor effects of pyrano-pyridine derivatives, including our compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to control groups .
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications in oncology and infectious disease management. Further clinical trials are warranted to explore safety profiles and therapeutic efficacy in humans.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. It exhibits activity against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, it may target pathways associated with cell proliferation and survival, making it a candidate for further development in oncology .
-
Kinase Inhibition
- As a kinase inhibitor, this compound shows promise in modulating signaling pathways that are crucial for tumor growth and metastasis. Its structural features allow it to interact with ATP-binding sites of kinases, potentially leading to the development of targeted therapies for cancers resistant to conventional treatments .
- Neuropharmacological Effects
Case Studies
-
Synthesis and Biological Evaluation
- A study conducted on the synthesis of related compounds demonstrated that modifications to the pyrimidine and piperazine rings could enhance bioactivity and selectivity against specific cancer types. The synthesized derivatives showed improved pharmacokinetic profiles compared to their parent compounds, indicating that structural optimization is crucial for therapeutic efficacy .
- Bioavailability Studies
Comparison with Similar Compounds
Core Heterocyclic Framework
- Pyrano-Pyridine vs. Pyrano-Pyrimidine: The target compound’s pyrano[4,3-b]pyridine core differs from pyrano[2,3-d]pyrimidine derivatives (e.g., 7-amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile, ).
- Pyridine vs. Pyrazole Hybrids: Compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () replace the pyridine with pyrazole, reducing aromaticity and altering electronic properties. This substitution may affect solubility and metabolic stability .
Substituent Analysis
- Piperazine Derivatives: The piperazine moiety in the target compound is shared with 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (). However, the latter’s pyridine core lacks the fused pyrano ring, simplifying synthesis but reducing conformational rigidity .
- Methoxypyrimidine vs. Methylthiazole: The 4-methoxypyrimidin-2-yl group contrasts with thiazole substituents in compounds like 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile ().
Carbonitrile Positioning
The carbonitrile group at position 3 in the target compound is analogous to 5-chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (). Both compounds leverage the electron-withdrawing nitrile to stabilize the aromatic system, though the dimethylamino substituent in may enhance bioavailability .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
